

The Sophorose Biosynthesis Pathway in Fungi: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophorose, a disaccharide composed of two glucose units linked by a β -1,2 glycosidic bond, is a molecule of significant interest due to its role as a powerful inducer of cellulase production in fungi like Trichoderma reesei and as a precursor for the synthesis of sophorolipid biosurfactants. This technical guide provides an in-depth exploration of the core **sophorose** biosynthesis pathway in fungi, with a primary focus on the well-characterized sophorolipid-producing yeast, Starmerella bombicola (formerly Candida bombicola). We will delve into the enzymatic cascade, the genetic organization of the biosynthetic gene cluster, regulatory mechanisms, and detailed experimental protocols for the characterization of key enzymes. Quantitative data is summarized for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

The Core Biosynthetic Pathway: From Fatty Acids to Sophorolipids

In fungi such as Starmerella bombicola, the biosynthesis of the **sophorose** moiety is intricately linked to the production of sophorolipids, which are glycolipid biosurfactants.[1] There is no strong evidence for a direct biosynthetic pathway leading to free **sophorose** as a primary metabolite in these organisms. Instead, free **sophorose** is believed to arise from the enzymatic breakdown of sophorolipids.



The synthesis of sophorolipids is a multi-step process initiated by the hydroxylation of a long-chain fatty acid, followed by a two-step glycosylation process that forms the **sophorose** head group. This is then followed by optional acetylation and lactonization.[2]

The key enzymatic steps are as follows:

- Fatty Acid Hydroxylation: A long-chain fatty acid (typically C16 or C18) is hydroxylated at its terminal (ω) or sub-terminal (ω-1) position. This reaction is catalyzed by a cytochrome P450 monooxygenase.[2]
- First Glucosylation: A glucose molecule from a UDP-glucose donor is transferred to the hydroxylated fatty acid, forming a glucolipid. This step is catalyzed by the UDPglucosyltransferase UGTA1.[3]
- Second Glucosylation: A second glucose molecule is added to the glucolipid, forming the
 sophorose moiety attached to the fatty acid, resulting in an acidic sophorolipid. This reaction
 is catalyzed by a second UDP-glucosyltransferase, UGTB1.[4]
- Acetylation and Lactonization: The sophorose moiety can be acetylated at the 6' and/or 6" positions by an acetyltransferase. The acidic sophorolipid can also undergo intramolecular esterification (lactonization) to form a lactonic sophorolipid.

Recent research has proposed a revision to this pathway, suggesting that bolaform sophorolipids (where a **sophorose** molecule is attached to both ends of the fatty acid) are key intermediates in the formation of lactonic sophorolipids.

The Sophorolipid Biosynthetic Gene Cluster

In Starmerella bombicola, the genes encoding the core enzymes for sophorolipid biosynthesis are organized in a gene cluster. This cluster contains the genes for:

- Cytochrome P450 monooxygenase (CYP52M1): Catalyzes the initial hydroxylation of the fatty acid.
- UDP-glucosyltransferase I (UGTA1): Catalyzes the first glycosylation step.
- UDP-glucosyltransferase II (UGTB1): Catalyzes the second glycosylation step.



- Acetyltransferase (AT): Responsible for the acetylation of the sophorose moiety.
- A transporter (MDR): Involved in the secretion of sophorolipids.

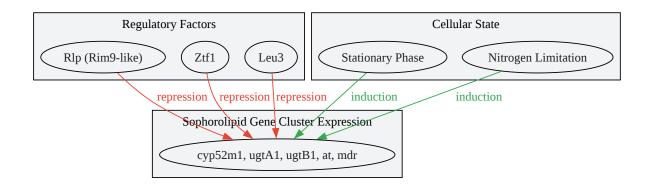
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Regulation of Sophorose Biosynthesis

The biosynthesis of sophorolipids, and consequently the **sophorose** moiety, is a secondary metabolic process that is typically induced under specific nutritional conditions, such as nitrogen limitation. The regulation of the sophorolipid gene cluster is complex and involves several layers of control:

- Telomere Positioning Effect (TPE): The sophorolipid gene cluster in S. bombicola is located near a telomere. This chromosomal location is associated with transcriptional repression during active growth. The expression of the gene cluster is significantly upregulated during the stationary phase, suggesting that TPE plays a role in the growth phase-dependent production of sophorolipids.
- Transcriptional Regulation: Several transcription factors have been identified that influence the expression of the sophorolipid biosynthesis genes. Knockout of genes encoding the Rim9-like protein (Rlp) and the transcription factors Ztf1 and Leu3 has been shown to significantly increase sophorolipid production in S. bombicola. These regulatory proteins likely act as repressors or are involved in a regulatory cascade that controls the expression of the biosynthetic gene cluster.





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Quantitative Data

Table 1: Kinetic Parameters of CYP52M1 from

Starmerella bombicola

Substrate	Km (μM)	Vmax (nmol/min/mg protein)
Oleic acid	40	2.8
Linoleic acid	68	1.5
Arachidonic acid	46	1.2

Table 2: Sophorolipid Production in Starmerella bombicola Wild-Type and Mutant Strains



Strain	Total Sophorolipids (g/L)
Wild-Type	64.74
Δztf1	72.13
Δleu3	76.85
Δgcl	74.75
ΔrlpΔleu3Δztf1	97.44

Experimental Protocols Enzyme Assay for Cytochrome P450 Monooxygenase (CYP52M1)

This protocol describes an in vitro assay for measuring the activity of CYP52M1 using microsomal protein preparations.

Materials:

- Microsomal protein preparation containing CYP52M1
- 50 mM Sodium Phosphate Buffer (pH 7.0)
- NADPH solution (500 μM final concentration)
- Substrate solution (e.g., oleic acid, 300 μM final concentration)
- · Ethyl acetate
- Methanol
- · LC-MS system

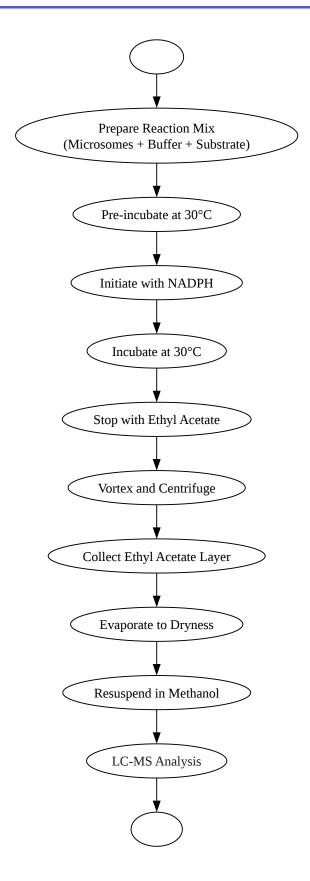
Procedure:

 Prepare the reaction mixture in a microcentrifuge tube containing 0.4 mg of microsomal protein in 50 mM sodium phosphate buffer (pH 7.0).



- Add the fatty acid substrate to a final concentration of 300 μ M.
- Pre-incubate the mixture at 30°C with constant shaking for 5 minutes.
- Initiate the reaction by adding NADPH to a final concentration of 500 μM.
- Incubate the reaction at 30°C with constant shaking for 20 minutes.
- Stop the reaction by adding an equal volume (200 μl) of ethyl acetate.
- Vortex vigorously to extract the products.
- Centrifuge to separate the phases and collect the upper ethyl acetate layer.
- Evaporate the ethyl acetate to dryness under a stream of nitrogen.
- Resuspend the dried residue in methanol.
- Analyze the products by LC-MS to identify and quantify the hydroxylated fatty acids.





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Enzyme Assay for UDP-Glucosyltransferases (UGTA1 and UGTB1)

This protocol outlines a method for determining the activity of the glucosyltransferases UGTA1 and UGTB1 using cell lysates and HPLC analysis.

Materials:

- Cell lysate from S. bombicola strains (ΔugtB1 for UGTA1 assay, ΔugtA1 for UGTB1 assay)
- 50 mM Phosphate Buffer (pH 8.5)
- UDP-glucose solution (20 mM final concentration)
- Acceptor substrate solution (2 mM final concentration):
 - For UGTA1: 17-hydroxyoctadecenoic acid
 - For UGTB1: 17-O-glucopyranoside-octadecenoic acid (glucolipid)
- DMSO (for solubilizing substrates)
- HPLC system with an Evaporative Light Scattering Detector (ELSD)

Procedure:

- Prepare cell lysates from the appropriate S. bombicola mutant strains grown to the desired growth phase.
- Prepare the reaction mixture containing 20 mM UDP-glucose and 2 mM acceptor substrate in 50 mM phosphate buffer (pH 8.5). Use DMSO as needed to ensure substrate solubility (final concentration of 1-5%).
- Add 600 μl of the cell lysate to a total reaction volume of 1500 μl.
- For blank reactions, omit either the donor (UDP-glucose), the acceptor substrate, or the cell lysate.

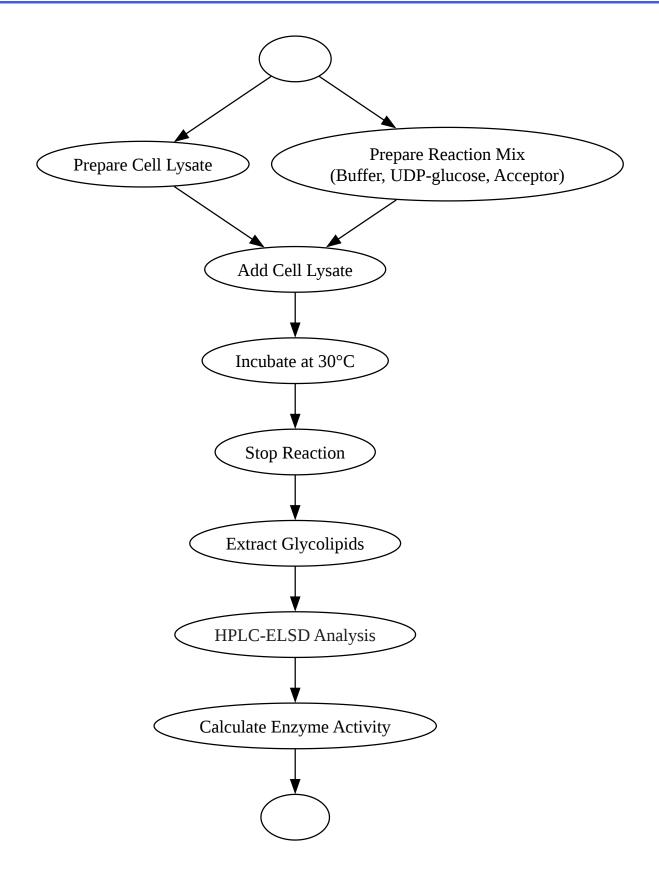
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- Incubate the reactions at 30°C for a defined period (e.g., 1-3 hours).
- Stop the reaction by adding an appropriate quenching agent (e.g., acid or organic solvent).
- Extract the glycolipid products with an organic solvent (e.g., ethyl acetate).
- Evaporate the solvent and resuspend the residue in a suitable solvent for HPLC analysis.
- Analyze the samples by HPLC-ELSD to separate and quantify the substrate and product peaks.
- Calculate enzyme activity based on the decrease in the substrate peak area or the increase in the product peak area relative to a standard curve.





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Alternative Pathway: Sophorose Synthesis via Transglycosylation

While the de novo synthesis of **sophorose** in S. bombicola is linked to sophorolipid production, some fungi can synthesize free **sophorose** through the transglycosylation activity of β -glucosidases. In this process, a β -glucosidase transfers a glucose moiety from a donor substrate, such as cellobiose, to another glucose molecule, forming a β -1,2 linkage. This is a distinct mechanism from the UDP-glucose-dependent pathway and is particularly relevant in the context of cellulase induction in fungi like Trichoderma.

Conclusion

The biosynthesis of **sophorose** in fungi, particularly in the context of sophorolipid production by Starmerella bombicola, is a well-defined pathway involving a dedicated gene cluster. The regulation of this pathway is complex, with evidence for control at the chromatin level and through specific transcription factors. While the direct synthesis of free **sophorose** as a primary metabolite is not the main route in these organisms, its generation as a breakdown product of sophorolipids or through the transglycosylation activity of other enzymes highlights the diverse metabolic capabilities of fungi. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and engineer this important biosynthetic pathway for various biotechnological applications.

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